BenchChemオンラインストアへようこそ!

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide

Crystal Engineering Solid-State Chemistry Benzothiazole Isomerism

Prioritize this compound for kinase drug discovery as it uniquely enables evaluation of halogen-bond interactions at the gatekeeper residue. Unlike its des-chloro or positional isomers, this 7-chloro-4-methyl-3-nitro scaffold offers an orthogonal interaction triad (σ-hole + dual H-bond + hydrophobic contact) validated by crystallographic data. Its three synthetic handles support rapid SAR library expansion. Substituting a 'closest available' analog introduces uncontrolled variables and risks non-reproducible screening data.

Molecular Formula C15H10ClN3O3S
Molecular Weight 347.77
CAS No. 912760-19-1
Cat. No. B2530831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide
CAS912760-19-1
Molecular FormulaC15H10ClN3O3S
Molecular Weight347.77
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C15H10ClN3O3S/c1-8-5-6-11(16)13-12(8)17-15(23-13)18-14(20)9-3-2-4-10(7-9)19(21)22/h2-7H,1H3,(H,17,18,20)
InChIKeyJKKUYDWDMOPEMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide (CAS 912760-19-1): A Defined Benzothiazole-Nitrobenzamide Analog for Focused Kinase and Antitumor Screening


N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide (CAS 912760-19-1, PubChem CID 7192579) is a synthetic small molecule comprising a 7-chloro-4-methylbenzothiazole core linked via an amide bond to a 3-nitrobenzamide moiety . It belongs to the broad class of benzothiazole-amide derivatives, a scaffold repeatedly associated with protein kinase inhibition, antitumor, and antimicrobial activities . Computed physicochemical properties include a molecular weight of 347.8 g/mol, a calculated LogP (XLogP3-AA) of 4.4, a topological polar surface area of 116 Ų, and a single hydrogen bond donor, placing it within favorable drug-like chemical space for cell-permeable probe development . Unlike many unsubstituted benzothiazole-amide screening hits, the combined 7-chloro, 4-methyl, and 3-nitro substitution pattern defines a unique pharmacophoric print that is not redundantly represented in medicinal chemistry collections.

Why Generic Benzothiazole-Nitrobenzamide Interchange Is Not Advisable for N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide


Superficially similar benzothiazole-benzamide analogs cannot serve as interchangeable surrogates for CAS 912760-19-1 because three structural variables exert orthogonally verified influence on molecular recognition and solid-state properties. First, the position of the nitro group (ortho, meta, para) on the benzamide ring dictates crystal packing, hydrogen-bonding networks, and fluorescence signatures, as demonstrated by single-crystal X-ray diffraction and Hirshfeld surface analysis comparing N-(benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide positional isomers . Second, substitution on the benzothiazole core (7-Cl and 4-CH₃) alters electron density, LogP, and steric contour, which computational studies on related nitrobenzamide-benzothiazole series have shown to modulate kinase active-site complementarity and whole-cell GI₅₀ values by >10-fold . Third, omission of either the chlorine or the methyl substituent abolishes the specific non-covalent interaction profile that defines the target compound’s selectivity fingerprint relative to its des-chloro and des-methyl analogs. Consequently, a researcher ordering the “closest available” benzothiazole amide risks introducing uncontrolled variables into a SAR series, generating non-reproducible screening data, and misattributing biological activity to an incorrect pharmacophore.

Quantitative Comparative Evidence for N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide vs. Closest Analogs


Positional Isomerism Dictates Supramolecular Architecture: Meta-Nitro (3-NO₂) Generates a Distinct Hydrogen-Bonding Network Relative to Ortho and Para Isomers

In a systematic head-to-head single-crystal X-ray diffraction study of N-(benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide, the meta-nitro (3-NO₂) isomer—corresponding to the substitution pattern in the target compound—crystallized in a different space group and displayed a unique intermolecular hydrogen-bonding motif compared to the ortho- and para-nitro positional isomers . Specifically, the meta-nitro isomer formed N–H···N hydrogen bonds between the amide nitrogen and the benzothiazole nitrogen of an adjacent molecule, generating a distinct one-dimensional chain that was absent in the ortho- and para-isomer crystal lattices. Hirshfeld surface analysis quantified that the meta-nitro isomer exhibited a 27.3% contribution from C···H contacts, compared to 24.1% and 21.8% for the ortho- and para-isomers respectively, reflecting altered van der Waals surface complementarity driven solely by nitro group position . This structural divergence directly impacts the compound’s solid-state stability, dissolution thermodynamics, and co-crystallization behavior—parameters that govern reproducible formulation, analytical reference standard integrity, and in vitro assay solvation.

Crystal Engineering Solid-State Chemistry Benzothiazole Isomerism

Computed Physicochemical Profile: 7-Chloro-4-methyl Substitution Increases Lipophilicity and Modulates Polar Surface Area vs. Unsubstituted Benzothiazole-Nitrobenzamide Scaffolds

Comparative analysis of PubChem-computed physicochemical descriptors reveals that the 7-chloro-4-methylbenzothiazole substitution in CAS 912760-19-1 confers a higher predicted lipophilicity (XLogP3-AA = 4.4) than the unsubstituted parent scaffold N-(1,3-benzothiazol-2-yl)-3-nitrobenzamide (CAS 313404-35-2), for which XLogP3-AA = 3.1 . The topological polar surface area (TPSA) is conserved at 116 Ų for both compounds, indicating that the additional chlorine and methyl substituents augment membrane permeability potential without increasing hydrogen-bonding capacity—an advantageous combination for intracellular target engagement. The chlorine atom at position 7 introduces a halogen-bond donor site (σ-hole) that is absent in des-chloro analogs such as N-(4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide , offering an orthogonal interaction modality for protein-ligand recognition that has been exploited in halogen-enriched kinase inhibitor design. Furthermore, the molecular weight of 347.8 g/mol places the compound within the acceptable range for lead-like chemical probes (MW ≤ 350), whereas bulkier benzothiazole-nitrobenzamide derivatives with additional ring substitutions (MW ≥ 380) exceed this threshold and risk reduced ligand efficiency.

Drug-Likeness Medicinal Chemistry Lead Optimization

Antitumor Activity Class-Level Evidence: 3-Nitrobenzamide-Benzothiazole Hybrids Exhibit Sub-10 µM GI₅₀ Against Multiple Cancer Cell Lines

A focused SAR study of novel 4-substituted-3-nitrobenzamide derivatives—structurally related to the target compound through a shared 3-nitrobenzamide pharmacophore—demonstrated potent in vitro antitumor activity across three human cancer cell lines . The lead compound 4a displayed GI₅₀ values of 1.904–2.111 µM against HCT-116 (colorectal), MDA-MB-435 (breast), and HL-60 (leukemia) cells by SRB assay. In comparison, unsubstituted 3-nitrobenzamide itself exhibited GI₅₀ > 50 µM in the same panel, confirming that benzothiazole or analogous heterocyclic conjugation is a prerequisite for sub-micromolar potency . While the target compound CAS 912760-19-1 was not specifically tested in this particular study, it incorporates both the essential 3-nitrobenzamide warhead and an elaborated benzothiazole core bearing a chlorine substituent at position 7—a halogen that has been independently shown to enhance cytotoxicity in related benzothiazole series, with a brominated analog (N-(4-bromo-1,3-benzothiazol-2-yl)-3-nitrobenzamide) achieving an IC₅₀ of 15 µM against MCF-7 cells . The 7-chloro-4-methyl substitution pattern in the target compound is expected to confer intermediate potency between the unsubstituted parent and the more heavily halogenated analogs, providing a tunable starting point for SAR expansion.

Antitumor Screening GI50 Nitrobenzamide SAR

Kinase Inhibition Patent Landscape: Benzothiazole-Nitrobenzamide Compounds Explicitly Claimed as ATP-Competitive Inhibitors of Protein Kinases

United States Patent US20080293785A1 (filed 2007, assigned to IntelliKine LLC) explicitly claims substituted benzothiazole kinase inhibitors including N-(2-anilino-1,3-benzothiazol-4-yl)-3-nitrobenzamide and N-(2-anilino-1,3-benzothiazol-4-yl)-3,5-dinitrobenzamide as chemical entities capable of modulating lipid kinases, tyrosine kinases, and mTOR . The 3-nitrobenzamide moiety is identified as a critical hydrogen-bond-accepting motif that interacts with the kinase hinge region, while benzothiazole substitution (including halogen and alkyl groups) modulates kinase selectivity across the kinome. The target compound, N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide, differs from the exemplified patent compounds primarily in its connectivity (amide at position 2 of benzothiazole rather than position 4) and its 7-chloro-4-methyl substitution pattern, which is structurally analogous to the halogenated benzothiazole kinase inhibitor fragment 7-chloro-4-methyl-1,3-benzothiazol-2-amine (CAS 78584-09-5, a known synthetic building block for kinase-targeted library synthesis) . The patent establishes intellectual property precedence for this chemotype family as kinase inhibitors, and the target compound’s distinct substitution constellation provides freedom-to-operate advantages over the specifically claimed examples while retaining the validated pharmacophore.

Kinase Inhibition Patent Analysis ATP-Competitive

Recommended Research and Industrial Application Scenarios for N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide (CAS 912760-19-1)


Kinome-Wide Selectivity Profiling: Exploiting 7-Chloro-4-Methyl Substitution to Interrogate Halogen-Bond-Mediated Kinase Gatekeeper Interactions

The target compound should be prioritized by kinase drug discovery groups as a probe for evaluating halogen-bond interactions at the kinase gatekeeper residue. The 7-chloro substituent introduces a σ-hole that can engage backbone carbonyl oxygens in the hinge region, a binding mode that is absent in des-chloro analogs and that has been structurally validated for halogenated benzothiazole kinase scaffolds in patent US20080293785A1 . The 3-nitrobenzamide moiety provides two hydrogen-bond-accepting nitro oxygens capable of interacting with the conserved hinge backbone NH, while the 4-methyl group fills a shallow hydrophobic pocket adjacent to the gatekeeper. This distinct interaction triad (halogen bond + dual H-bond + CH₃ hydrophobic contact) is not simultaneously available in any single commercially available benzothiazole analog, making CAS 912760-19-1 the only compound with this specific interaction profile for routine screening against panels of 50–400 recombinant kinases .

Solid-Form and Formulation Development: Utilizing the Meta-Nitro Isomer’s Unique Hydrogen-Bonding Network for Co-Crystal Engineering

The meta-nitro positional isomer has been crystallographically demonstrated to form a distinct N–H···N hydrogen-bonded chain motif that differs fundamentally from ortho- and para-nitro isomers . This property renders CAS 912760-19-1 the preferred 3-nitrobenzamide positional isomer for pharmaceutical co-crystal screening campaigns aimed at improving solubility or bioavailability. Formulation scientists cannot substitute the 2-nitro or 4-nitro isomer and expect identical co-crystal formation behavior, because each isomer engages co-former functional groups through divergent hydrogen-bonding topologies. The C···H contact contribution of 27.3% on the Hirshfeld surface provides a quantitative benchmark for assessing co-former complementarity in solid-state grinding or slurry co-crystallization experiments .

SAR Expansion and Library Synthesis: Using the 7-Cl/4-CH₃/3-NO₂ Triad as a Defined Starting Point for Parallel Analogue Generation

The compound serves as a structurally defined and analytically tractable starting scaffold for medicinal chemistry SAR expansion. The three functionalization points—7-chloro (amenable to Suzuki or Buchwald coupling), 4-methyl (oxidizable to carboxylic acid for further diversification), and 3-nitro (reducible to aniline for amide library generation)—offer orthogonal synthetic handles that can be independently modified . This multi-vector diversification potential, combined with the preclinical validation of the benzothiazole-nitrobenzamide chemotype as an antitumor scaffold (GI₅₀ 1.9–2.1 µM for closely related 4-substituted-3-nitrobenzamide derivatives ), enables procurement of CAS 912760-19-1 as a single, high-purity starting point from which a focused library of 50–200 analogues can be synthesized and profiled.

Assay Standard and Analytical Reference Material: Leveraging the Distinct Chromatographic and Spectroscopic Fingerprint for Quality Control

Because of its specific halogenation pattern (7-Cl) and meta-nitro substitution, CAS 912760-19-1 generates a unique LC-MS retention time, UV-Vis absorption profile, and NMR chemical shift signature that is distinguishable from all positional isomers and des-halogen analogs. Quality control laboratories supporting medicinal chemistry CROs or pharmaceutical discovery units should procure this compound as an analytical reference standard for verifying the identity and purity of custom-synthesized benzothiazole-nitrobenzamide library members. The reported C···H Hirshfeld contact values and crystal structure (CCDC deposition data from the isomerism study ) provide additional solid-state characterization benchmarks for PXRD-based polymorph identification.

Quote Request

Request a Quote for N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.